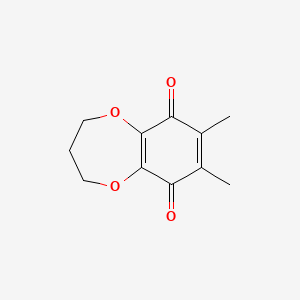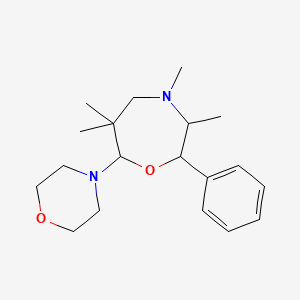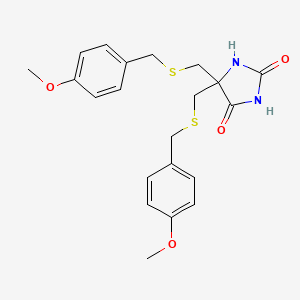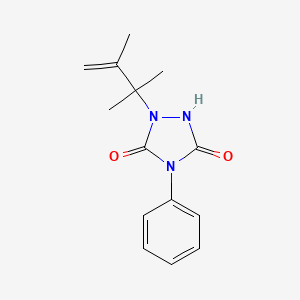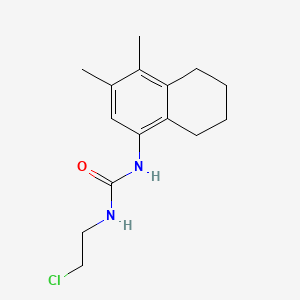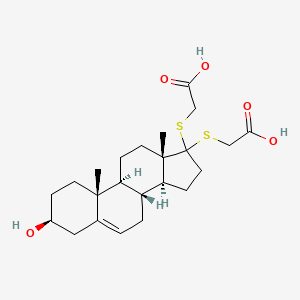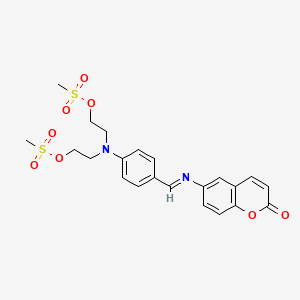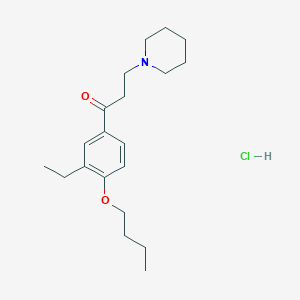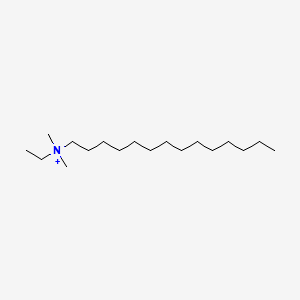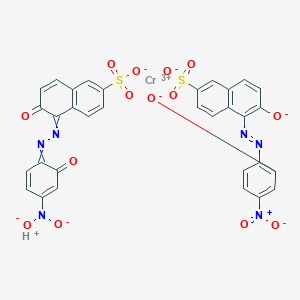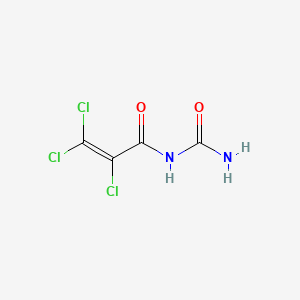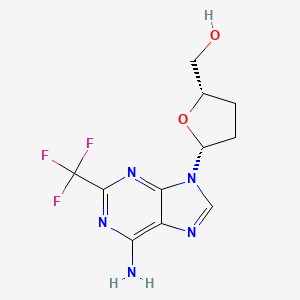
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety and has a trifluoromethyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- typically involves the selective removal of hydroxyl groups from adenosine followed by the introduction of a trifluoromethyl group. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents like tributyltin hydride and a radical initiator.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives .
Applications De Recherche Scientifique
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyadenosine: Lacks the trifluoromethyl group but is also a nucleoside analog.
2’,3’-Dideoxy-3’-(trifluoromethyl)adenosine: Similar structure but with the trifluoromethyl group at the 3’ position.
Uniqueness: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is unique due to the specific placement of the trifluoromethyl group at the 2’ position, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
122970-33-6 |
|---|---|
Formule moléculaire |
C11H12F3N5O2 |
Poids moléculaire |
303.24 g/mol |
Nom IUPAC |
[(2S,5R)-5-[6-amino-2-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1 |
Clé InChI |
HFTHCPWQUGSNNL-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



